![molecular formula C13H17F3N2O B2753504 1-(2-Methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine CAS No. 2324690-91-5](/img/structure/B2753504.png)
1-(2-Methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine
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Overview
Description
1-(2-Methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
1-(2-Methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine acts as a serotonin receptor agonist and has been shown to bind to the 5-HT1A and 5-HT2A receptors in the brain. It also has affinity for the dopamine D2 receptor and the α2-adrenergic receptor. The exact mechanism of action of 1-(2-Methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine is not fully understood, but it is believed to modulate the release and reuptake of various neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-(2-Methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine has been shown to produce a range of biochemical and physiological effects in the body. It has been reported to increase the release of serotonin, dopamine, and norepinephrine in the brain. 1-(2-Methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine has also been shown to produce anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
1-(2-Methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity level. 1-(2-Methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine is also stable and can be stored for long periods of time. However, 1-(2-Methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine has some limitations, including its potential toxicity and the need for specialized equipment to handle and administer the compound.
Future Directions
There are several future directions for research on 1-(2-Methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine. One area of interest is the potential therapeutic applications of 1-(2-Methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine in the treatment of anxiety, depression, and other psychiatric disorders. Another area of research is the development of new compounds based on the structure of 1-(2-Methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine that may have improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine and its effects on neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of 1-(2-Methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine with 2,2,2-trifluoroethylchloride in the presence of a base such as potassium carbonate. The reaction yields 1-(2-Methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine as a white crystalline solid with a melting point of 108-110°C.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine has been extensively studied for its potential applications in various scientific fields. It has been used as a research tool to investigate the mechanisms of action of various neurotransmitters and receptors in the brain. 1-(2-Methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine has also been studied for its potential therapeutic applications in the treatment of anxiety, depression, and other psychiatric disorders.
properties
IUPAC Name |
1-(2-methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c1-19-12-5-3-2-4-11(12)18-8-6-17(7-9-18)10-13(14,15)16/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTIFHLZKYTYTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine |
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